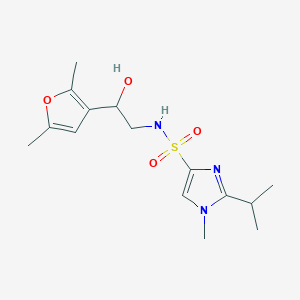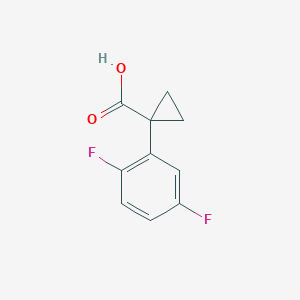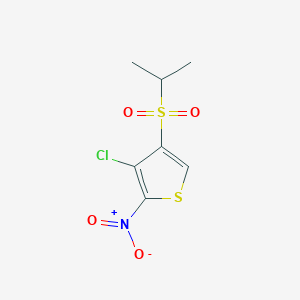
3-Chloro-4-(isopropylsulfonyl)-2-nitrothiophene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Chloro-4-(isopropylsulfonyl)-2-nitrothiophene: is an organochlorine compound with the molecular formula C7H8ClNO4S2. This compound is characterized by the presence of a thiophene ring substituted with a chlorine atom, an isopropylsulfonyl group, and a nitro group. It is a derivative of thiophene, which is a sulfur-containing heterocycle. The unique combination of these substituents imparts specific chemical properties and reactivity to the compound, making it of interest in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-4-(isopropylsulfonyl)-2-nitrothiophene typically involves multi-step organic reactions. One common method includes the chlorination of a thiophene derivative followed by sulfonylation and nitration. The reaction conditions often require the use of specific catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of advanced techniques such as catalytic hydrogenation, electrophilic aromatic substitution, and sulfonylation under optimized conditions can enhance the efficiency and scalability of the production process. The choice of reagents, catalysts, and reaction parameters is crucial to achieving high productivity and minimizing by-products.
化学反应分析
Types of Reactions: 3-Chloro-4-(isopropylsulfonyl)-2-nitrothiophene undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using hydrogenation or other reducing agents.
Substitution: The chlorine atom can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as palladium on carbon (Pd/C) and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions, often facilitated by catalysts like palladium or copper.
Major Products Formed:
Reduction of the nitro group: yields 3-Chloro-4-(isopropylsulfonyl)-2-aminothiophene.
Substitution of the chlorine atom: can produce various derivatives depending on the nucleophile used.
科学研究应用
Chemistry: In chemistry, 3-Chloro-4-(isopropylsulfonyl)-2-nitrothiophene is used as a building block for the synthesis of more complex molecules
Biology: The compound’s derivatives have potential applications in biological research, particularly in the study of enzyme inhibitors and receptor modulators. Its structural features make it a candidate for developing bioactive molecules.
Medicine: In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties. These derivatives may exhibit antimicrobial, anti-inflammatory, or anticancer activities, making them of interest in drug discovery and development.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, agrochemicals, and materials science. Its unique properties make it suitable for applications in coatings, polymers, and electronic materials.
作用机制
The mechanism of action of 3-Chloro-4-(isopropylsulfonyl)-2-nitrothiophene and its derivatives involves interactions with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules. The sulfonyl group can enhance the compound’s binding affinity to enzymes or receptors, modulating their activity. The chlorine atom and thiophene ring contribute to the compound’s overall stability and reactivity, influencing its pharmacokinetic and pharmacodynamic properties.
相似化合物的比较
3-Chloro-4-(isopropylsulfonyl)thiophene: Lacks the nitro group, making it less reactive in certain chemical transformations.
3-Chloro-4-(methylsulfonyl)-2-nitrothiophene: Similar structure but with a methylsulfonyl group instead of an isopropylsulfonyl group, affecting its steric and electronic properties.
2-Chloro-4-(isopropylsulfonyl)-5-nitrothiophene: Positional isomer with different reactivity and biological activity.
Uniqueness: 3-Chloro-4-(isopropylsulfonyl)-2-nitrothiophene is unique due to the specific combination of substituents on the thiophene ring. The presence of both the nitro and isopropylsulfonyl groups imparts distinct chemical and biological properties, making it a versatile compound for various applications.
属性
IUPAC Name |
3-chloro-2-nitro-4-propan-2-ylsulfonylthiophene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO4S2/c1-4(2)15(12,13)5-3-14-7(6(5)8)9(10)11/h3-4H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTDPAZSOQUKUQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CSC(=C1Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(2,3-DIMETHOXYPHENYL)-3-[(3-METHOXYTHIOLAN-3-YL)METHYL]UREA](/img/structure/B2538961.png)
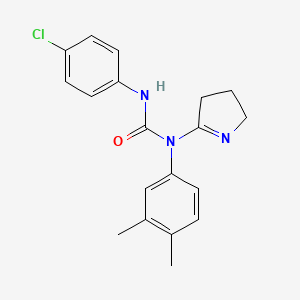
![N-[(2-chloro-4-fluorophenyl)methyl]-3-(N-methyl4-methoxybenzenesulfonamido)thiophene-2-carboxamide](/img/structure/B2538965.png)

![1-[2-Bromo-4-(morpholin-4-yl)phenyl]ethan-1-one](/img/structure/B2538970.png)
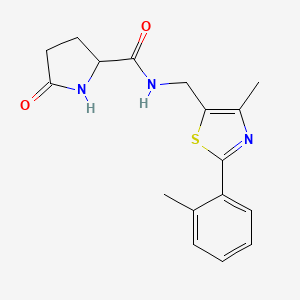
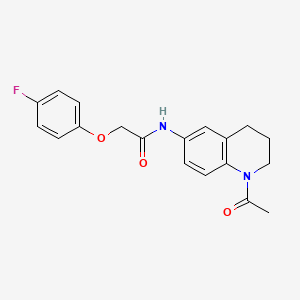
![[(3-Methylphenyl)carbamoyl]methyl 3-methylthiophene-2-carboxylate](/img/structure/B2538973.png)

![[2-(2,3-Dimethylanilino)-2-oxoethyl] 2-(3-fluorophenyl)acetate](/img/structure/B2538977.png)
![2-Methyl-2-[N-[(2-methylpropan-2-yl)oxycarbonyl]anilino]propanoic acid](/img/structure/B2538979.png)
